Sodium methanesulfinate
Overview
Description
Sodium methanesulfinate, also known as methanesulfinic acid sodium salt, is an aliphatic sodium sulfinate with the chemical formula CH3SO2Na. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium methanesulfinate, also known as methanesulfinic acid sodium salt , is an aliphatic sodium sulfinate It’s known to participate in conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acid .
Mode of Action
This compound interacts with its targets through a process known as conjugate addition . In this process, the compound adds across the double bond of vinyl heterocycles . It also participates in cross-coupling reactions with aryl boronic acid . These interactions result in the formation of new chemical bonds and compounds.
Biochemical Pathways
This compound is involved in various biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It serves as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For instance, it can be used in the preparation of alkyl methyl sulfone and methyl bis (4-tolyl)sulfoniumtrifluoromethanesulfonate . It is also employed in the synthesis of two sulfonyl type reversible addition-fragmentation transfer (RAFT) agents such as benzyl methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate .
Biochemical Analysis
Biochemical Properties
Sodium methanesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with various enzymes and proteins, facilitating reactions such as sulfonylation, sulfenylation, and sulfinylation. These interactions are crucial for the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in sulfonylation reactions can impact the activity of enzymes and proteins involved in these pathways . Additionally, this compound’s interactions with cellular components can lead to changes in cellular metabolism, influencing the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form S–S, N–S, and C–S bonds allows it to interact with various biomolecules, altering their structure and function . These interactions can lead to the inhibition or activation of enzymes, affecting biochemical pathways and cellular processes. Furthermore, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include alterations in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects for this compound, where its activity changes significantly at certain concentrations. High doses of the compound can result in toxicity, affecting the health and function of the animals .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form S–S, N–S, and C–S bonds allows it to participate in the synthesis of organosulfur compounds, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, influencing its activity and function . The distribution of this compound within cells can affect its biochemical activity, as well as its ability to participate in various biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects . The subcellular distribution of this compound can impact its activity and function, influencing various cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methanesulfinate can be synthesized through the reaction of methanesulfonic acid with sodium hydroxide. The process involves adding one equivalent of sodium hydroxide to methanesulfonic acid and diluting the mixture to a 4M solution .
Industrial Production Methods: In industrial settings, this compound is produced by the reduction of methanesulfonyl chloride with sodium sulfite. This method ensures a high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methanesulfonic acid.
Reduction: It can be reduced to form methanethiol.
Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve aryl boronic acids and vinyl heterocycles
Major Products:
Oxidation: Methanesulfonic acid.
Reduction: Methanethiol.
Substitution: Various sulfones and sulfoxides
Scientific Research Applications
Sodium methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.
Industry: It is used in the production of ionic liquids and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- Sodium methanesulfonate (CH3SO3Na)
- Sodium p-toluenesulfinate (C7H7SO2Na)
- Benzenesulfinic acid sodium salt (C6H5SO2Na)
Comparison:
- Sodium methanesulfinate vs. Sodium methanesulfonate: this compound is more reactive in sulfonylation reactions due to the presence of the sulfinic acid group, whereas sodium methanesulfonate is more stable and less reactive.
- This compound vs. Sodium p-toluenesulfinate: this compound is aliphatic, making it more versatile in reactions with aliphatic compounds, while sodium p-toluenesulfinate is aromatic and more suited for reactions involving aromatic compounds.
- This compound vs. Benzenesulfinic acid sodium salt: this compound is simpler and more reactive in forming aliphatic sulfones, whereas benzenesulfinic acid sodium salt is used for aromatic sulfone synthesis .
Properties
IUPAC Name |
sodium;methanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGDCWPTHTUDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17696-73-0 (Parent) | |
Record name | Sodium methanesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174125 | |
Record name | Sodium methanesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20277-69-4 | |
Record name | Sodium methanesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium methanesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium methanesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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